molecular formula C16H24N2O2 B4452546 N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide

N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide

Cat. No.: B4452546
M. Wt: 276.37 g/mol
InChI Key: CNEGVAJYHWXWQV-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide can be achieved through various methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature . Another efficient method is the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O at 50°C under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves the Ritter reaction, where nitriles react with tertiary alcohols in the presence of a catalyst such as sulfated polyborate under solvent-free conditions . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the benzamide, potentially leading to amines.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on gene expression and cell differentiation due to its histone deacetylase inhibitory activity.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, Alzheimer’s disease, and hypertension.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide involves multiple pathways:

    Histone Deacetylase Inhibition: Inhibits histone deacetylases, affecting gene expression and cell differentiation.

    AMP-Activated Protein Kinase Pathway: Activates this pathway, regulating energy metabolism and cell growth.

    Protein Kinase C Inhibition: Inhibits protein kinase C, impacting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butylbenzamide: Shares the tert-butylbenzamide structure but lacks the morpholinylmethyl group.

    N-morpholinylmethylbenzamide: Contains the morpholinylmethyl group but lacks the tert-butyl group.

Uniqueness

N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide is unique due to its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications. The presence of both the tert-butyl and morpholinylmethyl groups enhances its ability to interact with multiple molecular targets and pathways, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)17-15(19)14-6-4-5-13(11-14)12-18-7-9-20-10-8-18/h4-6,11H,7-10,12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEGVAJYHWXWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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